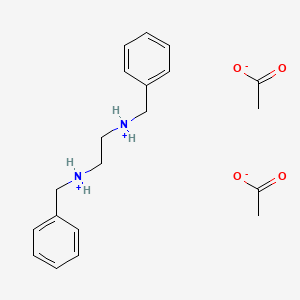

N,N'-Dibenzylethylenediamine

Descripción general

Descripción

Benzatinato de bencilpenicilina, también conocido como benzatína, es un antibiótico de acción prolongada que pertenece a la clase de las penicilinas. Se utiliza principalmente para tratar infecciones bacterianas como la faringitis estreptocócica, la difteria, la sífilis y el pian. Además, se utiliza para prevenir la fiebre reumática . El compuesto se administra por vía intramuscular y es conocido por su liberación lenta, que permite efectos terapéuticos prolongados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La benzatína se sintetiza haciendo reaccionar la bencilpenicilina con benzatína. La reacción implica la formación de una sal entre la penicilina ácida y la benzatína básica. El proceso generalmente requiere condiciones controladas para garantizar la estabilidad y la pureza del producto final .

Métodos de producción industrial: En entornos industriales, la producción de benzatinato de bencilpenicilina implica varios pasos:

Fermentación: El paso inicial implica la fermentación de Penicillium chrysogenum para producir penicilina G.

Aislamiento y purificación: La penicilina G se aísla y purifica mediante diversas técnicas como la cristalización y la filtración.

Modificación química: La penicilina G purificada se modifica químicamente haciendo reaccionar con benzatína para formar benzatinato de bencilpenicilina.

Formulación: El producto final se formula en una forma de dosificación adecuada para inyección intramuscular.

Análisis De Reacciones Químicas

Condensation Reactions

DBED is synthesized via condensation of benzaldehyde with ethylenediamine in the presence of glacial acetic acid, forming N,N'-dibenzylidene ethylenediamine as an intermediate. Subsequent catalytic hydrogenation yields DBED .

Reaction Pathway:

Key Conditions:

Yield: >90% under optimized conditions .

Acetylation

DBED reacts with acetic anhydride or acetyl chloride to form N,N'-Dibenzylethylenediamine diacetate, a pharmaceutically relevant salt .

Reaction:

Applications: Stabilizing agent in antibiotic formulations (e.g., benzathine penicillin) .

Coordination Chemistry and Catalysis

DBED acts as a bidentate ligand, forming stable complexes with transition metals and lanthanides.

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | [Cu(DBED)Cl₂] | Catalytic oxidation reactions | |

| Ni(II) | [Ni(DBED)(OAc)₂] | Syndioselective lactide polymerization | |

| Ln(III) | [Ln(DBED)(NO₃)₃] | Luminescent materials |

Key Findings:

-

Copper-DBED complexes exhibit high activity in C–H bond activation .

-

Nickel-DBED catalysts achieve >95% syndiotacticity in polylactide synthesis .

Alkylation and Functionalization

DBED undergoes alkylation with alkyl halides, enabling the synthesis of quaternary ammonium salts.

Reaction:

Conditions:

-

Reagents: Methyl iodide, benzyl chloride.

-

Solvents: Dichloromethane, THF.

-

Yield: 70–85%.

Applications: Surfactants, phase-transfer catalysts .

Reduction Reactions

DBED participates in hydrogenation reactions as both a substrate and a catalyst modifier.

Example: Reduction of nitroarenes using Pd/DBED systems:

Performance Metrics:

Pharmaceutical Interactions

DBED forms stable salts with acidic drugs, prolonging their release.

Example: DBED dipenicillin G (Bicillin):

Aplicaciones Científicas De Investigación

Catalysis

N,N'-Dibenzylethylenediamine serves as an effective ligand in catalytic processes. Its coordination with metal ions enhances reaction rates and selectivity in organic synthesis. For instance, studies have shown that copper coordination compounds formed with this compound exhibit strong catalytic activities in the decomposition of hydrogen peroxide, achieving nearly 100% decomposition efficiency under optimal conditions .

Table 1: Catalytic Activity of Copper Coordination Compounds with this compound

| Catalyst Compound | Loading (mmol) | Decomposition Percentage (%) |

|---|---|---|

| Compound 1 | 1.0 | 99 |

| Compound 2 | 1.0 | 98 |

Pharmaceutical Development

In pharmaceutical applications, this compound is utilized as a stabilizing agent to improve the solubility and bioavailability of active pharmaceutical ingredients. Its derivatives, such as this compound diacetate, have been explored for their potential in drug formulation . Additionally, it has been reported to enhance the effectiveness of certain antibiotics, such as dipenicillin G, in treating infections like syphilis .

Analytical Chemistry

The compound acts as a reagent in various analytical methods, particularly in the detection and quantification of metal ions. It has been used effectively in environmental samples to identify trace metal concentrations, showcasing its utility in environmental monitoring and safety assessments .

Polymer Science

This compound plays a crucial role in polymer science, particularly in the synthesis of specialty polymers. It contributes to improved mechanical properties and thermal stability of polymeric materials through its incorporation into polymer matrices. This application is vital for developing advanced materials used in various industrial applications .

Biochemical Research

In biochemistry, this compound is employed to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biomolecules provides insights into biochemical pathways and mechanisms, facilitating research into metabolic processes and drug interactions .

Case Study 1: Catalytic Efficiency

A research study focused on synthesizing copper coordination compounds using this compound highlighted its role in catalyzing oxidation reactions. The study demonstrated that varying the ligand's structure could significantly influence the catalytic efficiency and selectivity of the metal complexes formed .

Case Study 2: Pharmaceutical Applications

In a clinical trial involving dipenicillin G formulated with this compound derivatives, patients showed improved treatment outcomes for syphilis compared to traditional formulations. This underscores the compound's potential as an excipient that enhances drug delivery systems .

Mecanismo De Acción

El benzatinato de bencilpenicilina ejerce sus efectos interfiriendo con la biosíntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición debilita la pared celular, haciendo que se vuelva inestable osmóticamente y provocando la lisis y la muerte celular .

Compuestos similares:

Penicilina G: Una penicilina natural con un mecanismo de acción similar pero una duración de acción más corta.

Penicilina V: Una penicilina activa por vía oral con actividad antibacteriana similar pero diferentes propiedades farmacocinéticas.

Penicilina Procaína: Una combinación de penicilina G y procaína, que proporciona una duración de acción intermedia

Unicidad del benzatinato de bencilpenicilina: El benzatinato de bencilpenicilina es único debido a su naturaleza de acción prolongada, que permite una dosificación menos frecuente en comparación con otras penicilinas. Esta propiedad lo hace particularmente útil para el tratamiento de infecciones crónicas y para el uso profiláctico en la prevención de la fiebre reumática .

Comparación Con Compuestos Similares

Penicillin G: A natural penicillin with a similar mechanism of action but shorter duration of action.

Penicillin V: An orally active penicillin with similar antibacterial activity but different pharmacokinetic properties.

Procaine Penicillin: A combination of penicillin G and procaine, providing intermediate duration of action

Uniqueness of Benzathine Benzylpenicillin: Benzathine benzylpenicillin is unique due to its long-acting nature, which allows for less frequent dosing compared to other penicillins. This property makes it particularly useful for the treatment of chronic infections and for prophylactic use in preventing rheumatic fever .

Actividad Biológica

N,N'-Dibenzylethylenediamine (DBED) is an organic compound with the chemical formula C₁₆H₂₀N₂, recognized primarily for its role as an intermediate in the synthesis of β-lactam antibiotics, including penicillins and cephalosporins. While DBED itself does not exhibit significant biological activity, its derivatives and the complexes it forms with metal ions have garnered attention in medicinal chemistry and material science. This article explores the biological activities associated with DBED, focusing on its applications in antibiotic synthesis, potential anticancer properties, and interactions with biological molecules.

Chemical Structure and Properties

DBED is characterized by its aromatic diamine structure, consisting of two benzene rings connected by an ethylene chain with amine groups at each end. This configuration allows for hydrogen bonding and complexation with metal ions, which is crucial for its functionality in various chemical reactions.

Chemical Structure

- Molecular Formula : C₁₆H₂₀N₂

- Appearance : Colorless to light yellow liquid

- Density : Approximately 1.0 g/cm³

- Boiling Point : 373.8 °C at 760 mmHg

Antibiotic Synthesis

DBED serves as a precursor in the synthesis of various β-lactam antibiotics. It reacts with phosgene to form this compound diisocyanate, which is integral to creating the β-lactam ring structure essential for antibiotic activity. This reaction pathway emphasizes DBED's importance in pharmaceutical chemistry rather than direct biological activity.

Anticancer Potential

Recent studies have indicated that DBED derivatives may possess anticancer properties. Research highlights their ability to interact with specific cellular pathways involved in cancer proliferation and survival. For instance, one study demonstrated that certain DBED derivatives could inhibit tumor growth in vitro by targeting signaling pathways critical for cancer cell survival.

Interaction with Metal Ions

DBED exhibits a strong ability to form stable complexes with various metal ions due to its bidentate nature. These interactions can influence biological systems significantly:

- Nickel(II) Complexes : Studies have shown that DBED forms complexes with nickel(II), which may alter the kinetics of cellular processes.

- Chelation Therapy : The chelating properties of DBED make it a candidate for therapeutic applications involving heavy metal detoxification.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of DBED derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis (programmed cell death) through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DBED Derivative A | HeLa | 15 | Caspase activation |

| DBED Derivative B | MCF-7 | 20 | Cell cycle arrest |

Case Study 2: Metal Ion Interaction

Research on the interaction of DBED with nickel(II) demonstrated that these complexes could influence enzymatic activity related to cellular metabolism.

| Metal Ion | Binding Affinity (K_d) | Biological Effect |

|---|---|---|

| Ni(II) | 5 µM | Enzyme inhibition |

| Cu(II) | 10 µM | Enhanced toxicity |

Propiedades

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHORIMYRDESRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-75-8 (diacetate), 3412-76-8 (di-hydrochloride) | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048359 | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzathine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-28-3 | |

| Record name | Benzathine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C659VZ7P7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of N,N'-Dibenzylethylenediamine is C16H20N2, and its molecular weight is 240.34 g/mol. [] [https://www.semanticscholar.org/paper/8406c848e5ebff907ded3d05778c4f77a667cabb]

A: Yes, researchers commonly use techniques like 1H NMR, 13C NMR, 31P NMR, DEPT, HSQC NMR, ESI-MS, and FTIR to characterize this compound and its derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]

ANone: The stability of this compound can vary depending on factors like pH, temperature, and the presence of other chemicals. More research is needed to fully understand its stability profile under different conditions.

A: Research indicates that this compound can act as a ligand in various catalytic reactions. For instance, it has been successfully employed as a ligand in copper-catalyzed amidation reactions of aryl iodides, demonstrating its potential in facilitating the formation of C-N bonds. [] [https://www.semanticscholar.org/paper/0d923e50ec62d852497bcf57f94935c4f9787053]

A: While this compound itself might not be the primary catalyst, it plays a crucial role as a ligand in influencing catalytic activity. For example, in the ring-opening polymerization of rac-lactide catalyzed by nickel(II) carboxylate complexes, this compound acts as a free secondary amine, initiating the polymerization process. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]

A: Research on nickel(II) complexes containing this compound as a ligand shows that variations in the metal core rigidity, the nature of carboxylate ligands, and the addition of initiators like benzyl alcohol can significantly influence the catalytic activity and selectivity in ring-opening polymerization reactions. [] [https://www.semanticscholar.org/paper/1266325276c9eb7500408322c5bf2b36fa5084d9]

A: Commonly employed methods include HPLC for determining its presence in pharmaceutical preparations like procaine benzylpenicillin injectables. [] [https://www.semanticscholar.org/paper/70b0b09b3e4e8e4117f02561e0a50ea49784b398] Additionally, techniques like X-ray diffraction are valuable for studying the solid-state structures of this compound derivatives. [] [https://www.semanticscholar.org/paper/4428c02186fc73464866624e5c53d9c060e57b70]

A: A historical milestone involves the synthesis and investigation of this compound dipenicillin G (Bicillin) for treating infectious diseases like syphilis. Research in the 1950s highlighted its effectiveness in achieving seronegativity and its potential as a valuable alternative to procaine penicillin G in oil with aluminum monostearate. [] [https://www.semanticscholar.org/paper/3900f91480b2f1d626c24d1bb59579ef96b9f561]

A: Yes, this compound finds applications in diverse fields. Apart from its use in pharmaceutical formulations and catalysis, its ability to form complexes with metals like germanium makes it relevant in materials science, particularly in the synthesis of germanium nanomaterials. [] [https://www.semanticscholar.org/paper/ac96c9b529b043fec9c9270364a9957c78882458]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.